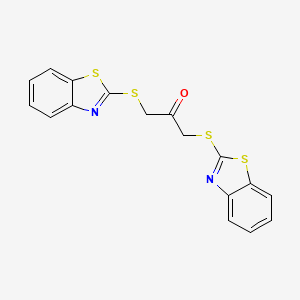

1,3-Bis(1,3-benzothiazol-2-ylsulfanyl)propan-2-one

Description

Properties

IUPAC Name |

1,3-bis(1,3-benzothiazol-2-ylsulfanyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2OS4/c20-11(9-21-16-18-12-5-1-3-7-14(12)23-16)10-22-17-19-13-6-2-4-8-15(13)24-17/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTBZOLHOSVREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC(=O)CSC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2OS4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(1,3-benzothiazol-2-ylthio)acetone typically involves the condensation of 2-aminobenzenethiol with acetone under specific reaction conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the benzothiazole ring. Common synthetic methods include:

Condensation Reactions: Using aldehydes, ketones, or acids as starting materials.

Cyclization Reactions: Involving thioamides or carbon dioxide as raw materials

Industrial Production Methods

Industrial production of benzothiazole derivatives, including 1,3-bis(1,3-benzothiazol-2-ylthio)acetone, often employs large-scale condensation and cyclization reactions. These processes are optimized for high yield and purity, using advanced techniques such as microwave irradiation and one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

1,3-bis(1,3-benzothiazol-2-ylthio)acetone undergoes various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones.

Reduction: Formation of thiols or thioethers.

Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes multiple sulfur atoms and benzothiazole moieties. The structural formula can be represented as:

This structure is significant for its biological activity and interaction with various biochemical pathways.

Anticancer Activity

Research indicates that 1,3-bis(1,3-benzothiazol-2-ylsulfanyl)propan-2-one exhibits promising anticancer properties. It has been studied for its potential in treating various types of cancers, including glioma and melanoma. The compound acts as an inhibitor of AP endonuclease 1 (APEX1), a critical enzyme involved in DNA repair mechanisms. By inhibiting this enzyme, the compound may enhance the sensitivity of cancer cells to chemotherapeutic agents .

Table 1: Summary of Anticancer Studies

| Study Reference | Cancer Type | Mechanism of Action | Outcome |

|---|---|---|---|

| Glioma | APEX1 Inhibition | Increased cell death | |

| Melanoma | DNA Repair Disruption | Enhanced efficacy of chemotherapy |

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens. Its effectiveness as an antimicrobial agent can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes within the microorganisms .

Table 2: Antimicrobial Efficacy Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Enzyme Inhibition Studies

This compound is utilized in biochemical research to study enzyme inhibition. Its role as an inhibitor of key enzymes involved in metabolic pathways makes it a valuable tool for understanding enzyme kinetics and regulation .

Drug Development

The compound's unique properties make it a candidate for further drug development. Its structural characteristics allow for modifications that could enhance its efficacy or reduce toxicity. Ongoing research aims to explore derivatives of this compound to optimize its pharmacological profile .

Mechanism of Action

The mechanism of action of 1,3-bis(1,3-benzothiazol-2-ylthio)acetone involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and induction of apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of benzothiazole and sulfanyl-acetone motifs. Below is a detailed comparison with structurally or functionally related compounds:

1,3-Bis{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one

- Structural Differences : Replaces benzothiazole with 1,3,4-oxadiazole rings and pyridyl substituents. The oxadiazole group enhances luminescent properties and coordination flexibility compared to benzothiazole .

- Applications : Primarily used as a ligand in coordination chemistry due to oxadiazole’s electron-deficient nature, enabling metal chelation. Benzothiazole derivatives, in contrast, exhibit stronger bioactivity (e.g., antimicrobial) due to aromatic sulfur .

1,3-Bis(phenylthio)propan-2-one

- Structural Differences : Lacks benzothiazole rings; instead, phenyl groups are directly attached via sulfanyl linkages. This reduces aromaticity and electronic conjugation .

- Reactivity : Less prone to π-π stacking interactions, making it less suitable for materials science but simpler for organic synthesis intermediates .

Bis[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl] Ether

- Structural Differences : Replaces the propan-2-one core with an ether (-O-) linkage. This alters molecular rigidity and solubility, as ethers are more polarizable than ketones .

- Bioactivity : Similar benzothiazole-sulfanyl motifs are associated with antifungal and antitumor activity, but the ether linkage may reduce metabolic stability compared to ketones .

Benzimidazole Derivatives (e.g., 1,3-Bis(2-methylprop-2-enoyl)-1H-benzimidazol-2(3H)-one)

- Structural Differences: Substitutes benzothiazole with benzimidazole, introducing additional nitrogen atoms.

- Electronic Properties : Benzimidazole’s conjugated system provides stronger electron-donating properties than benzothiazole, affecting redox behavior .

Data Table: Key Structural and Functional Comparisons

Research Findings and Limitations

- Synthesis: The target compound’s synthesis mirrors methods for 3-phenoxypropan-2-ol derivatives, relying on epoxy-thiol condensations . However, yield optimization and purification challenges are noted for bis-heterocyclic systems.

- Bioactivity : Benzothiazole derivatives often exhibit antimicrobial properties, but the propan-2-one linkage’s effect on toxicity remains understudied .

Biological Activity

1,3-Bis(1,3-benzothiazol-2-ylsulfanyl)propan-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including antifungal properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C17H12N2OS4

Molecular Weight: 396.54 g/mol

CAS Number: 1240423

Structural Characteristics:

- The compound features two benzothiazole moieties linked through a propan-2-one group, which contributes to its biological activity.

Antifungal Activity

Recent studies highlight the compound's significant antifungal properties. For instance, complexes formed with transition metals (Co(II) and Cu(II)) utilizing this compound as a ligand exhibited enhanced antifungal activity against various strains of Candida, including Candida albicans and non-albicans strains. These complexes showed minimum inhibitory concentrations (MICs) ranging from 15.62 to 125 μg/mL .

The antifungal mechanism involves:

- Inhibition of Biofilm Formation: The complexes were effective in reducing virulence traits associated with biofilm formation in Candida species, thereby addressing a critical factor in antifungal resistance.

- Dimorphic Transition Prevention: The compounds hindered the transition from yeast to filamentous forms in pathogenic fungi, which is crucial for their virulence .

Cytotoxicity and Selectivity

While evaluating the cytotoxicity of the compound, it was found that the metal complexes displayed selective toxicity towards fungal cells compared to mammalian cells. This selectivity is essential for therapeutic applications as it minimizes potential side effects on human cells.

Study 1: Antifungal Efficacy

A study conducted by researchers assessed the efficacy of metal complexes containing this compound against clinical isolates of Candida. The results indicated that these complexes not only inhibited fungal growth but also disrupted established biofilms. The study emphasized the potential for developing new antifungal agents based on this compound .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of various derivatives of benzothiazole compounds. It was noted that modifications to the substituents on the benzothiazole rings significantly influenced their biological activity. This study provided insights into optimizing the chemical structure for enhanced antifungal properties .

Table 1: Antifungal Activity of Metal Complexes

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Co(II) Complex with Benzothiazole Ligand | 15.62 | Candida albicans |

| Cu(II) Complex with Benzothiazole Ligand | 31.25 | Candida glabrata |

| Free Ligand (this compound) | >125 | - |

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (μg/mL) | Selectivity Index |

|---|---|---|

| Human Fibroblasts | >200 | >10 |

| Fungal Cells | 20 | - |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,3-Bis(1,3-benzothiazol-2-ylsulfanyl)propan-2-one to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., ethanol for reflux), catalysts (acid/base), and temperature. For example, highlights refluxing in absolute ethanol for 6–7 hours to synthesize benzothiazole derivatives. Purification via recrystallization (ethanol) or column chromatography can enhance purity. Monitoring reaction progress with TLC and adjusting stoichiometric ratios of reactants (e.g., benzothiazole thiols and propan-2-one derivatives) may improve yield .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm proton environments and carbon skeleton.

- FT-IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

- Mass Spectrometry (HRMS) for molecular weight validation (e.g., PubChem CID 2320201 lists molecular weight 274.401 g/mol) .

- HPLC with UV detection to assess purity. Reference PubChem’s computed properties (e.g., XLogP3 = 4.4) to predict chromatographic behavior .

Q. What are the key structure-activity relationships (SAR) for this compound in antimicrobial applications?

- Methodological Answer : The bis-benzothiazole sulfanyl groups are critical for bioactivity. Modify substituents on the benzothiazole rings (e.g., electron-withdrawing groups like Cl or F) to enhance antimicrobial potency. Compare with analogs in , where chlorophenyl groups influence reactivity. Test in vitro against Gram-positive/negative bacteria and fungi, using MIC assays .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction using SHELX programs resolve structural ambiguities in this compound?

- Methodological Answer : Grow high-quality crystals via slow evaporation (e.g., ethanol/water). Collect diffraction data and refine using SHELXL ( ). Analyze bond lengths/angles (e.g., C–S bond distances ~1.75–1.80 Å) and confirm stereochemistry. Compare with related structures in (R factor = 0.076) to validate refinement accuracy .

Q. What strategies address discrepancies in biological activity data across different studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) and validate compound purity (HPLC >98%). Cross-reference with ’s antifungal protocols, which use controlled dosing and solvent systems (DMSO/PBS). Employ statistical tools (e.g., ANOVA) to analyze inter-study variability and confirm dose-response trends .

Q. How can computational methods (DFT, molecular docking) analyze the compound’s electronic structure and interaction with biological targets?

- Methodological Answer : Perform DFT calculations (Gaussian 09) to map HOMO-LUMO orbitals and electrostatic potential surfaces. Use AutoDock Vina to dock the compound into target proteins (e.g., fungal CYP51). Validate with PubChem’s InChI descriptors (e.g., InChIKey=OKDMLEKFSFOUCE) and compare binding affinities with known inhibitors .

Q. How does the compound’s conformational flexibility in solution affect its reactivity in different solvents?

- Methodological Answer : Use NMR solvent titration (DMSO-d₆ vs. CDCl₃) to study conformational changes. ’s crystal structure (R factor = 0.055) shows rigid enone systems, but solution-phase dynamics may alter sulfanyl group orientation. Conduct kinetic studies in polar vs. nonpolar solvents to correlate reactivity with solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.